![molecular formula C11H17N3 B12323198 (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine](/img/structure/B12323198.png)
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine
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Overview
Description
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a compound with the molecular formula C10H14N2 It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles
Preparation Methods
The synthesis of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. For example, the reaction of 3-bromopyridine with 1-methylpyrrolidine in the presence of a base such as sodium hydride can yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 50°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are often conducted in solvents like dichloromethane, ethanol, or acetonitrile.
Scientific Research Applications
Medicinal Chemistry
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.
Case Studies:
- Cancer Therapy: Research indicates that compounds similar to this compound can inhibit specific kinases implicated in cancer progression. For example, selective inhibitors targeting DDR1 have shown promise in suppressing tumorigenicity in non-small cell lung cancer (NSCLC) models . While this compound is not directly mentioned, its structural analogs suggest a potential pathway for development.
Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. It may serve as a scaffold for designing drugs targeting neurotransmitter systems.
Research Insights:
- Dopaminergic Activity: Compounds with similar structures have been explored for their effects on dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia .
Synthesis of Biologically Active Molecules
This compound can act as an intermediate in the synthesis of more complex biologically active molecules.
Synthetic Applications:
- Building Blocks: The compound can be utilized as a versatile building block in the synthesis of various pharmacologically active compounds, including those targeting g-secretase and other enzymes involved in neurodegenerative diseases .
Data Tables
The following table summarizes the key findings from research studies involving this compound and its analogs:
Mechanism of Action
The mechanism of action of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.
Pathways Involved: It influences neurotransmitter release and signal transduction pathways, which can affect cognitive functions and pain perception.
Comparison with Similar Compounds
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds:
Nicotine: Both compounds share a pyridine ring and have similar biological activities, particularly in their interaction with nicotinic acetylcholine receptors.
Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids also contain the pyrrolidine ring but differ in their biological activities and applications.
Unique Features:
Biological Activity
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine, also known as rac-[(2R,3S)-1-methyl-2-(3-pyridinyl)pyrrolidin-3-yl]methanamine, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties.
Basic Information
- IUPAC Name : [(2R,3S)-1-methyl-2-(3-pyridinyl)-3-pyrrolidinyl]methanamine
- Molecular Formula : C11H17N3
- Molecular Weight : 191.27 g/mol
- Purity : ≥ 95%
- Physical Form : Oil
- Storage Temperature : 4°C
Structural Characteristics
The compound features a pyrrolidine ring substituted with a methyl group and a pyridine moiety, which may influence its interaction with biological systems.
Antibacterial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | Not Active | - |
Antifungal Activity
In addition to antibacterial effects, certain derivatives of the compound have shown antifungal activity. Studies on monomeric alkaloids have demonstrated that some pyrrolidine derivatives can inhibit fungal growth effectively .
Anticancer Potential
Emerging research suggests that compounds with similar structural features may possess anticancer properties. For example, studies have indicated that pyridine-containing compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . These findings suggest that this compound could be explored further as a potential anticancer agent.
Case Study: Apoptosis Induction in Cancer Cells
A recent study highlighted the ability of certain pyridine derivatives to trigger apoptosis in cancer cells through caspase activation pathways. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .
Properties
IUPAC Name |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCSWXAFXSTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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